molecular formula C19H22O2 B14329616 2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 109634-59-5

2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B14329616
CAS No.: 109634-59-5
M. Wt: 282.4 g/mol
InChI Key: CCFHWXYYKVEZQD-UHFFFAOYSA-N
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Description

2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a pentyl group at the 2-position and a tetrahydroanthracene core with two ketone functionalities at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the hydrogenation of anthracene derivatives followed by functional group modifications. One common method includes the hydrogenation of 2-pentyl-9,10-anthracenedione in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pentyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce tetrahydroanthracene alcohols.

Scientific Research Applications

2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both tetrahydro and ketone functionalities

Properties

CAS No.

109634-59-5

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

2-pentyl-1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C19H22O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-9,13H,2-4,7,10-12H2,1H3

InChI Key

CCFHWXYYKVEZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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